

# Glasmacinal (EP395): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Glasmacinal (formerly known as EP395) is a first-in-class oral therapeutic candidate under development for chronic respiratory diseases, with a primary focus on Chronic Obstructive Pulmonary Disease (COPD).[1] Developed by EpiEndo Pharmaceuticals, Glasmacinal belongs to a novel class of molecules called Barriolides™. These are macrolide derivatives designed to leverage the immunomodulatory effects of macrolides while having negligible antibiotic activity, thereby mitigating the risk of antimicrobial resistance (AMR).[2][3][4] This document provides a comprehensive technical guide on the current understanding of Glasmacinal's pharmacokinetics and pharmacodynamics, based on available preclinical and clinical data.

## Pharmacodynamics: Mechanism of Action and Effects

**Glasmacinal**'s therapeutic potential stems from its dual action as an anti-inflammatory and an epithelial barrier-enhancing agent.[1][4] This unique mechanism addresses key pathophysiological features of chronic respiratory diseases.

The core pharmacodynamic effects of **Glasmacinal** are:



- Enhanced Epithelial Barrier Function: **Glasmacinal** strengthens the integrity of the airway epithelium, which serves as the first line of defense against inhaled pathogens and pollutants.[3][4]
- Anti-inflammatory Activity: The drug has demonstrated potent anti-inflammatory effects in both preclinical models and clinical studies.[2][3][4] It has been shown to reduce both neutrophilic and eosinophilic inflammation, which are key drivers of airway damage in diseases like COPD and asthma.[2][5]
- Immunomodulation: In a clinical lipopolysaccharide (LPS) challenge study, **Glasmacinal** enhanced the host defense response to the inhaled challenge while concurrently reducing pro-inflammatory mediators.[4][6] In stable COPD patients, 12 weeks of treatment with **Glasmacinal** led to a reduction in sputum neutrophil elastase and myeloperoxidase (MPO), key biomarkers of neutrophilic inflammation.[5]

#### **Proposed Signaling Pathway**

The precise molecular signaling pathway of **Glasmacinal** is a subject of ongoing research. However, based on its observed effects on epithelial integrity and inflammation, a proposed pathway involves the modulation of key signaling nodes that regulate cell-cell junctions and inflammatory cytokine production. Pathogens or pollutants can compromise the epithelial barrier by disrupting tight junctions, leading to an influx of inflammatory cells and the release of pro-inflammatory mediators. **Glasmacinal** is hypothesized to counteract this by reinforcing tight junction proteins and dampening the downstream inflammatory cascade.





Click to download full resolution via product page

Proposed Mechanism of Action for **Glasmacinal**.

### **Pharmacokinetics**

**Glasmacinal** is formulated for oral administration, with evidence from early clinical trials suggesting pharmacokinetics suitable for once-daily dosing.[4][7] While specific quantitative data from human pharmacokinetic studies (e.g., Cmax, Tmax, AUC, half-life) are not yet publicly available, the progression of **Glasmacinal** into later-stage clinical trials indicates a profile that is amenable to further development.

## Summary of Preclinical and Clinical Pharmacokinetic/Pharmacodynamic Findings

The following tables summarize the key findings from studies that have informed the pharmacokinetic and pharmacodynamic profile of **Glasmacinal**.



| Preclinical Models                                                    |                                                                                                                                                                        |
|-----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Model Type                                                            | Key Findings                                                                                                                                                           |
| Neutrophilic Inflammation (LPS, Tobacco<br>Smoke, RSV) in BALB/c mice | Oral pretreatment for 2 weeks significantly reduced cytokines and neutrophil infiltration in bronchoalveolar lavage fluid. Efficacy was comparable to azithromycin.[3] |
| Eosinophilic Inflammation (Ovalbumin, Housedust Mite)                 | Demonstrated reduction in eosinophilic inflammation.[5]                                                                                                                |
| In Vitro Neutrophil Function Assays                                   | Showed both stimulatory and inhibitory effects on neutrophil function.[3]                                                                                              |
| In Vitro Epithelial Barrier Models                                    | Enhanced the barrier function of the respiratory epithelium.[3][4]                                                                                                     |
|                                                                       |                                                                                                                                                                        |
| Clinical Studies                                                      |                                                                                                                                                                        |
| Study Identifier                                                      | Population                                                                                                                                                             |
| NCT04819854 (Phase 1 SAD/MAD)                                         | Healthy Volunteers                                                                                                                                                     |
| NCT05516316 (LPS Challenge)                                           | Healthy Volunteers                                                                                                                                                     |
| NCT05572333 (Phase 2a)                                                | COPD Patients                                                                                                                                                          |
| NCT06677918 (Follow-on LPS Challenge)                                 | Healthy Volunteers                                                                                                                                                     |

### **Experimental Protocols**

Detailed experimental protocols are proprietary to the manufacturer and conducting research institutions. However, based on published study descriptions, the methodologies for key experiments can be outlined as follows.

# **Protocol: Preclinical Murine Model of LPS-Induced Airway Inflammation**

Animal Model: Male BALB/c mice.



- Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the experiment.
- Treatment Groups:
  - Vehicle control (e.g., saline), administered orally.
  - Glasmacinal (EP395), various dose levels, administered orally.
  - o Positive control (e.g., Azithromycin or Roflumilast), administered orally.
- Dosing Regimen: Oral pretreatment (e.g., once daily) for a specified duration (e.g., 14 days).
- Inflammation Induction: On the final day of treatment, animals are challenged with intranasal or intratracheal administration of Lipopolysaccharide (LPS) to induce neutrophilic airway inflammation.
- Sample Collection: At a specified time point post-LPS challenge (e.g., 24 hours), animals are euthanized. Bronchoalveolar lavage (BAL) is performed to collect fluid.
- Analysis:
  - Cell Counts: Total and differential cell counts (neutrophils, macrophages, etc.) in BAL fluid are determined using a hemocytometer and cytospin preparations.
  - Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC) in the BAL fluid are quantified using methods such as ELISA or multiplex assays.
- Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.





Click to download full resolution via product page

Workflow for Preclinical LPS-Induced Inflammation Model.

### Protocol: Clinical LPS Challenge Study in Healthy Volunteers



- Study Design: A randomized, double-blind, placebo-controlled study.
- Participant Population: Healthy, non-smoking adult volunteers, meeting specific inclusion/exclusion criteria.[8]
- Treatment Arms:
  - Placebo, administered orally.
  - Glasmacinal (EP395), at one or more dose levels, administered orally.
- Dosing Period: Participants receive the assigned treatment for a specified period (e.g., daily for 14-28 days) to reach steady-state concentrations.
- LPS Challenge: After the treatment period, participants undergo a standardized LPS inhalation challenge, where a controlled dose of LPS is administered via a nebulizer to induce a localized, transient inflammatory response in the lungs.
- Assessments:
  - Sputum Induction: Sputum samples are collected at baseline and at multiple time points post-LPS challenge (e.g., 2, 4, 6, 8, 24 hours).
  - Bronchoscopy with BAL: May be performed at a specific time point post-challenge to obtain direct samples from the lower airways.
  - Blood Sampling: Blood samples are collected to assess systemic inflammatory markers and for pharmacokinetic analysis.
  - Lung Function Tests: Spirometry (e.g., FEV1) is performed to monitor any changes in lung function.
- Biomarker Analysis: Sputum, BAL fluid, and blood samples are analyzed for a panel of biomarkers, including:
  - Cell differentials: Neutrophil counts.
  - Pro-inflammatory cytokines: IL-6, IL-8, TNF-α.



- Markers of neutrophil activation: Myeloperoxidase (MPO), neutrophil elastase.
- Markers of epithelial function.
- Safety Monitoring: Participants are monitored throughout the study for any adverse events.

#### Conclusion

Glasmacinal represents a novel therapeutic approach for chronic respiratory diseases, particularly COPD. Its unique mechanism of action, which combines anti-inflammatory effects with the enhancement of the airway epithelial barrier, sets it apart from existing therapies. Preclinical and early-phase clinical data have demonstrated its potential to modulate airway inflammation and host defense responses. While detailed pharmacokinetic data in humans remain to be published, the current evidence supports a favorable profile for once-daily oral administration. Ongoing and future clinical trials will be critical in fully elucidating the efficacy, safety, and therapeutic role of Glasmacinal in the management of COPD and other chronic respiratory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmafile.com [pharmafile.com]
- 2. epiendo.com [epiendo.com]
- 3. Effects of EP395, a novel macrolide, on acute neutrophilic airway inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EpiEndo begins trial of chronic obstructive pulmonary disease treatment [clinicaltrialsarena.com]
- 5. Scientific Background | EpiEndo Pharmaceuticals [epiendo.com]
- 6. News & Events | EpiEndo Pharmaceuticals [epiendo.com]
- 7. Introducing glasmacinal | EpiEndo Pharmaceuticals [epiendo.com]





**BENCH** 

- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Glasmacinal (EP395): A Technical Overview of its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564019#understanding-the-pharmacokinetics-and-pharmacodynamics-of-glasmacinal]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com